4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 1-methyl-4-piperidone with cyanamide, followed by cyclization to form the thiazolo[5,4-c]pyridine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The scalability of the synthesis process is crucial for its application in large-scale pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-c]pyridine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a similar core structure but with a methyl group at the 5-position.
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate: This derivative features an ethyl ester group, which may alter its chemical and biological properties.
Uniqueness
4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the amine group, which can significantly influence its reactivity and biological activity. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C6H12Cl3N3S |
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Molecular Weight |
264.6 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C6H9N3S.3ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;;/h8H,1-3H2,(H2,7,9);3*1H |
InChI Key |
MDZIKEJQWDBIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)N.Cl.Cl.Cl |
Origin of Product |
United States |
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